molecular formula C9H7ClOS B1362282 (5-Chloro-1-benzothiophen-3-yl)methanol CAS No. 306934-93-0

(5-Chloro-1-benzothiophen-3-yl)methanol

Cat. No.: B1362282
CAS No.: 306934-93-0
M. Wt: 198.67 g/mol
InChI Key: PUSCUZZEDIEHOQ-UHFFFAOYSA-N
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Description

(5-Chloro-1-benzothiophen-3-yl)methanol is an organic compound with the molecular formula C9H7ClOS and a molecular weight of 198.67 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 3-position. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-benzothiophen-3-yl)methanol typically involves the chlorination of benzothiophene followed by the introduction of a hydroxymethyl group. One common method includes the reaction of benzothiophene with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by a formylation reaction using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the 3-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-benzothiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-Chloro-1-benzothiophen-3-yl)methanol is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-1-benzothiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzothiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-1-benzothiophen-2-yl)methanol
  • (5-Chloro-1-benzothiophen-4-yl)methanol
  • (5-Chloro-2-benzothiophen-3-yl)methanol

Uniqueness

(5-Chloro-1-benzothiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine and hydroxymethyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCUZZEDIEHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379832
Record name (5-chloro-1-benzothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-93-0
Record name 5-Chlorobenzo[b]thiophene-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-1-benzothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromomethyl-5-chlorobenzothiophene (2.5 g, 9.56 mmol) and potassium acetate (1.96 g, 20 mmol) in 1M NaOH (40 mL) and dioxane (40 mL) was heated to reflux for 24 hours, adjusted to pH<7with 1M HCl, and extracted with ethyl acetate (3×). The combined extracts were washed with brine, concentrated, and purified by flash column chromatography on silica gel with 50% ethyl acetate/hexanes to provide the desired product.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 2
(5-Chloro-1-benzothiophen-3-yl)methanol
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(5-Chloro-1-benzothiophen-3-yl)methanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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